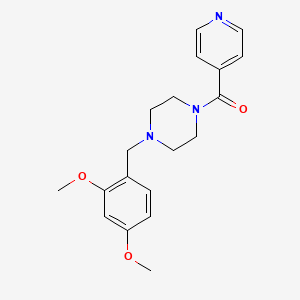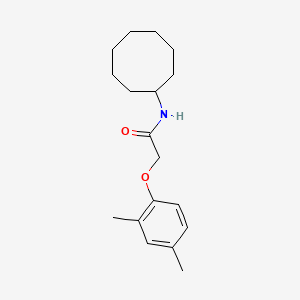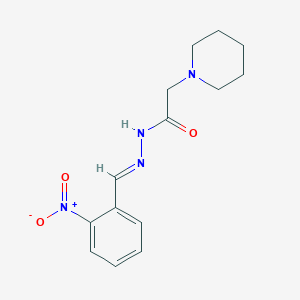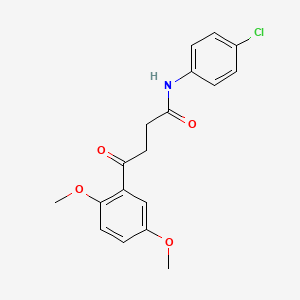
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CBM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 343.84 g/mol. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide is not yet fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to have neuroprotective effects and can reduce the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in laboratory experiments. This compound has low water solubility, which can limit its use in certain experiments. This compound can also exhibit toxicity at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide. Further studies are needed to fully understand the mechanism of action of this compound. The potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further investigated. The use of this compound in combination with other drugs for the treatment of cancer needs to be explored. Further studies are also needed to optimize the synthesis of this compound and to increase its water solubility.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific studies. This compound has anti-inflammatory, anti-cancer, and neuroprotective properties, and its potential use in the treatment of various diseases needs to be further investigated. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-3-methylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction occurs under mild conditions and yields this compound as a white crystalline powder. The synthesis of this compound has been optimized to increase its yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to have neuroprotective effects and can reduce the progression of these diseases.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-9-14(7-8-15(11)20-2)21(18,19)17-10-12-3-5-13(16)6-4-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUUPVOJSIRGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone](/img/structure/B5866405.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)



![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)


![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)
![5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)